N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-14-8-10-17(11-9-14)26-20-18(12-22-26)15(2)24-25-21(20)28-13-19(27)23-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWINAIAWBLSPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1-(p-Tolyl)-1H-Pyrazole-3,4-Diamine
The synthesis begins with the preparation of 1-(p-tolyl)-1H-pyrazole-3,4-diamine (3 ), a critical intermediate for cyclocondensation. This is achieved via diazotization and reduction:
- Diazotization : p-Toluidine is treated with sodium nitrite and HCl at 0–5°C to form the diazonium salt.
- Coupling : The diazonium salt reacts with ethyl acetoacetate in alkaline conditions to yield ethyl 3-(p-tolylazo)acetoacetate (1 ).
- Reduction : Catalytic hydrogenation of 1 using Pd/C in ethanol under H₂ gas reduces the azo group, affording ethyl 3,4-diamino-1-(p-tolyl)-1H-pyrazole-5-carboxylate (2 ). Hydrolysis with NaOH yields 3 .
Cyclocondensation to Pyrazolo[3,4-d]Pyridazine
The diamine 3 undergoes cyclocondensation with methyl 3-oxopentanoate in acetic acid under reflux to form 4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (4 ). The reaction proceeds via enamine formation and subsequent cyclization, with acetic acid catalyzing dehydration.
Reaction Conditions :
Functionalization at Position 7
Chlorination of the Pyridazinone Core
The ketone at position 7 of 4 is converted to a chloro derivative to enhance reactivity for nucleophilic substitution. Treatment with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a catalyst affords 7-chloro-4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine (5 ).
Optimization Notes :
- Excess POCl₃ (5 equiv.) ensures complete conversion.
- Reaction time: 4 hours at 80°C.
- Yield: 85–90%.
Synthesis of N-Cyclohexyl-2-Mercaptoacetamide
Preparation of 2-Chloro-N-Cyclohexylacetamide
Cyclohexylamine reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to yield 2-chloro-N-cyclohexylacetamide (6 ).
Procedure :
- Add chloroacetyl chloride (1.2 equiv.) dropwise to a cooled (0°C) solution of cyclohexylamine in DCM.
- Stir for 2 hours at room temperature.
- Yield: 92–95%.
Thiolation via Thiourea Intermediate
6 is treated with thiourea in ethanol under reflux to form the thiouronium intermediate, which is hydrolyzed with NaOH to yield N-cyclohexyl-2-mercaptoacetamide (7 ).
Reaction Parameters :
- Thiourea (1.5 equiv.), ethanol, reflux (78°C), 3 hours.
- Hydrolysis: 10% NaOH, 0°C, 30 minutes.
- Yield: 75–80%.
Coupling of Heterocycle and Thioacetamide
The final step involves nucleophilic aromatic substitution (SNAr) between 5 and 7 in the presence of a base to form the thioether bond.
Procedure :
- Dissolve 5 (1.0 equiv.) and 7 (1.2 equiv.) in dry DMF.
- Add potassium carbonate (2.0 equiv.) and heat at 60°C for 6 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Observations :
- DMF enhances solubility of both components.
- Elevated temperature accelerates substitution.
- Yield: 70–75%.
Analytical Characterization
The final product is validated using spectroscopic techniques:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.85 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (d, J = 8.4 Hz, 2H, aryl-H), 3.95 (s, 2H, SCH₂), 2.65 (s, 3H, CH₃), 2.40 (s, 3H, Ar-CH₃), 1.80–1.20 (m, 10H, cyclohexyl).
- LC-MS : m/z 452.2 [M+H]⁺ (calculated 451.6).
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| 2.2 | Cyclocondensation | Acetic acid, reflux | 78–82 | High regioselectivity |
| 3.1 | Chlorination | POCl₃, DMF, 80°C | 85–90 | Efficient functionalization |
| 5 | SNAr Coupling | K₂CO₃, DMF, 60°C | 70–75 | Mild conditions, scalability |
Challenges and Optimization Opportunities
- Regioselectivity in Cyclocondensation : Competing pathways may yield pyrazolo[1,5-a]pyrimidines; strict stoichiometric control of methyl 3-oxopentanoate is critical.
- Thiol Oxidation : 7 is prone to oxidation; reactions must be conducted under nitrogen.
- Purification : Column chromatography is essential due to byproducts from SNAr reactions.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: : It can undergo nucleophilic substitution reactions with reagents like alkyl halides or sulfonates in the presence of a strong base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might result in the formation of sulfoxides or sulfones, while reduction could yield corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide exhibit significant antimicrobial activity . For example, derivatives containing the pyrazolo structure have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs .
Anticancer Activity
The pyrazolo[3,4-d]pyridazine core is associated with anticancer properties. Studies suggest that modifications in the structure can enhance selectivity and potency against cancer cell lines. For instance:
- In vitro studies have demonstrated inhibition of cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Antitubercular Activity Study
A study evaluated various substituted pyrazolo derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to this compound. These findings suggest potential efficacy in treating tuberculosis .
Cytotoxicity Assessment
Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at effective concentrations against bacterial strains. This suggests a favorable safety profile for further development .
Mechanism of Action
N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide exerts its effects through its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact mechanism would involve the compound binding to these targets and modulating their activity, potentially leading to therapeutic effects or providing insights into biological pathways.
Comparison with Similar Compounds
Structural Analogues and SAR Insights
The compound shares structural homology with several pyrazolo-pyrimidine, pyrimido-indole, and triazolopyrimidine derivatives. Key comparisons include:
Key Observations :
- Core Heterocycle Impact : The pyrazolo[3,4-d]pyridazine core in the target compound differs from pyrimido[5,4-b]indole (1Z105) and pyrazolo[3,4-b]pyridine (4h) in ring size and electronic properties. Pyrimido-indole derivatives (e.g., 1Z105) exhibit TLR4 agonism, while pyrazolo-pyridines (e.g., 4h) show antimicrobial activity, suggesting the core structure dictates target selectivity .
- Substituent Effects :
- The p-tolyl group in the target compound may enhance lipophilicity and membrane permeability compared to phenyl (1Z105) or nitrophenyl (4h) substituents .
- Thioacetamide side chains with cyclohexyl groups (common in 1Z105, 9a, and the target compound) improve metabolic stability compared to smaller alkyl chains .
- Electron-withdrawing groups (e.g., nitro in 4h) correlate with antimicrobial activity, whereas electron-donating groups (e.g., methyl in 1Z105) enhance TLR4 binding .
Biological Activity
N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a cyclohexyl group, a pyrazolo[3,4-d]pyridazine moiety, and a thioacetamide linkage. The synthesis typically involves multi-step organic reactions that optimize yield and purity. Key steps may include:
- Formation of the pyrazolo[3,4-d]pyridazine core.
- Introduction of the cyclohexyl and thioacetamide groups through nucleophilic substitution reactions.
The molecular structure facilitates various intermolecular interactions, critical for its biological activity, including hydrogen bonding due to the presence of functional groups like amides and thioethers.
2.1 Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Pyrazoles have shown significant inhibitory activity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-cyclohexyl derivative | MCF-7 | TBD | Apoptosis induction |
| Other pyrazoles | MDA-MB-231 | 26 | Synergistic effect with doxorubicin |
In vitro studies demonstrated that these compounds can induce apoptosis and inhibit cell proliferation by targeting specific pathways such as EGFR signaling .
2.2 Antimicrobial Activity
The antimicrobial properties of thioacetamides have been well-documented. N-cyclohexyl derivatives have exhibited promising activity against various bacterial strains. For instance, compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
This activity suggests potential applications in developing new antimicrobial agents .
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : It could induce cell cycle arrest at specific phases (S and G2/M), leading to increased apoptosis rates.
Molecular docking studies have indicated favorable binding interactions with targets such as EGFR, further supporting its role as a potential therapeutic agent in oncology .
4. Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:
- Combination Therapy : A study examined the synergistic effects of N-cyclohexyl derivatives with established chemotherapeutics like doxorubicin in breast cancer models (MCF-7 and MDA-MB-231). Results indicated enhanced cytotoxicity when combined, suggesting a promising avenue for treatment optimization.
- Antimicrobial Screening : Research focused on evaluating the antimicrobial efficacy of structurally similar thioacetamides demonstrated significant inhibition against resistant bacterial strains, indicating potential for clinical applications in infectious diseases.
5. Conclusion
This compound represents a promising candidate in drug discovery, particularly within cancer therapy and antimicrobial research. Ongoing investigations into its mechanisms of action and efficacy will be crucial for understanding its full therapeutic potential.
Q & A
Q. What are the key structural features of N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide and their implications for reactivity?
Methodological Answer: The compound features:
- Pyrazolo[3,4-d]pyridazine core : A fused heterocyclic system known for π-π stacking interactions, influencing binding to biological targets like kinases .
- Thioacetamide linkage (-S-C(=O)-N-) : Enhances electrophilicity, enabling nucleophilic substitutions or metal coordination .
- Cyclohexyl group : Introduces steric bulk, potentially modulating solubility and membrane permeability .
- p-Tolyl substituent : Aromatic rings contribute to hydrophobic interactions in target binding .
Q. Table 1: Key Structural Data
| Property | Details | Source |
|---|---|---|
| Core structure | Pyrazolo[3,4-d]pyridazine | |
| Functional groups | Thioacetamide, p-tolyl, methyl | |
| Molecular weight (est.) | ~450–500 g/mol (analog-based) |
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves:
Core formation : Condensation of hydrazine derivatives with diketones to form the pyrazolo[3,4-d]pyridazine scaffold .
Thioacetamide introduction : Nucleophilic substitution at the 7-position using thioacetic acid derivatives under reflux in polar aprotic solvents (e.g., DMF) .
Cyclohexyl group addition : Acylation with cyclohexylamine via carbodiimide coupling (e.g., EDC/HOBt) .
Characterization :
- NMR : H/C NMR confirms regiochemistry and substituent integration .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. Which analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-MS : Quantifies impurities and confirms molecular ion peaks .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
Advanced Research Questions
Q. How can synthesis yield be optimized when steric hindrance from the cyclohexyl group limits reactivity?
Methodological Answer:
- Solvent selection : Use high-polarity solvents (e.g., DMSO) to improve solubility of bulky intermediates .
- Catalytic systems : Employ Pd-based catalysts for Suzuki-Miyaura couplings to overcome steric barriers .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing kinetic control .
- Computational pre-screening : Density Functional Theory (DFT) predicts transition-state energetics to optimize reaction conditions .
Q. How should researchers address contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing p-tolyl with 4-fluorophenyl) to isolate contributing moieties .
- Target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Metabolic stability assays : Incubate with liver microsomes to determine if metabolites contribute to cytotoxicity .
Q. What computational strategies are recommended for predicting binding modes and reaction pathways?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR or BRAF) using PyMOL for visualization .
- Reaction pathway modeling : Apply Gaussian09 for transition-state optimization and IRC (Intrinsic Reaction Coordinate) analysis .
- Machine learning : Train models on PubChem BioAssay data to predict ADMET properties .
Q. Table 2: Troubleshooting Common Synthesis Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
